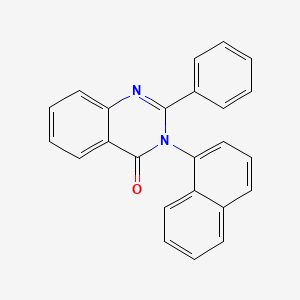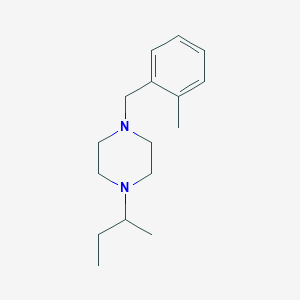![molecular formula C22H21FN4O B10879750 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains an indole moiety. Its chemical structure is as follows:
Structure:(4Z)-2-(4-fluorophenyl)-4-(1-[2-(1H-indol-3-yl)ethyl]aminoethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of an indole derivative with a fluorophenyl hydrazine under appropriate conditions. The reaction typically proceeds through a cyclization step to form the pyrazolone ring.
Industrial Production: While industrial-scale production details are proprietary, laboratories often synthesize this compound using modified versions of the established synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the pyrazolone ring can yield different products.
Substitution: Substituents on the phenyl and indole rings can be modified.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products: The major products depend on the specific reaction conditions and substituents. Oxidation may yield oxo derivatives, while reduction could lead to saturated analogs.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates.
Catalysis: The pyrazolone scaffold can serve as a ligand in transition metal catalysis.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Neuropharmacology: The indole moiety suggests potential neurological effects.
Dye Synthesis: The fluorophenyl group makes it useful in dye chemistry.
Agrochemicals: Derivatives may find applications in crop protection.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, possibly related to cell signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, we can compare it to other pyrazolones and indole-containing compounds. Notable related compounds include :
Indomethacin: An indole-based nonsteroidal anti-inflammatory drug.
Curcumin: Contains a pyrazolone-like moiety and has diverse biological effects.
: Reference: ChemSpider
Properties
Molecular Formula |
C22H21FN4O |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H21FN4O/c1-14(24-12-11-16-13-25-20-6-4-3-5-19(16)20)21-15(2)26-27(22(21)28)18-9-7-17(23)8-10-18/h3-10,13,25-26H,11-12H2,1-2H3 |
InChI Key |
BNOOVCYWPDNMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)
![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)

![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)



